3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine
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Overview
Description
3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine is an organic compound with the molecular formula C9H17N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with isopropyl halide to introduce the isopropyl group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)propan-1-amine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
3-(1H-Indazol-1-yl)propan-1-amine: Contains an indazole ring instead of a pyrazole ring, leading to different electronic and steric properties.
Uniqueness
3-(1-Isopropyl-1h-pyrazol-4-yl)propan-1-amine is unique due to the presence of the isopropyl group, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its potency and selectivity in various applications.
Biological Activity
3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-amine, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C9H16N2 with a molecular weight of 168.24 g/mol. Its structure features a pyrazole ring with an isopropyl group and a propan-1-amine side chain, which contributes to its unique biological activities.
Property | Value |
---|---|
Molecular Formula | C9H16N2 |
Molecular Weight | 168.24 g/mol |
IUPAC Name | This compound |
InChI Key | KFTJPXLSARCPNN-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to target proteins, potentially modulating their activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives have minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound also demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy.
Anti-inflammatory and Analgesic Effects
In preliminary studies, compounds similar to this compound have shown potential anti-inflammatory and analgesic effects. These effects are hypothesized to arise from the inhibition of inflammatory mediators and pain pathways.
Toxicity Profile
Toxicity assessments reveal that the compound exhibits low hemolytic activity (3.23% to 15.22%) compared to Triton X-100, indicating a favorable safety profile for further development . Additionally, IC50 values greater than 60 μM suggest non-cytotoxic characteristics in various cell lines.
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated significant inhibition of biofilm formation by pathogenic bacteria, which is crucial for preventing chronic infections .
Synergistic Effects with Antibiotics
Another investigation highlighted the synergistic relationship between this pyrazole derivative and conventional antibiotics. The combination therapy not only reduced MICs but also enhanced bactericidal activity against resistant strains .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-8(2)12-7-9(6-11-12)4-3-5-10/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
WGUSJXKXJUSODY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CCCN |
Origin of Product |
United States |
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